molecular formula C10H17NO2 B3286447 Decahydroisoquinoline-3-carboxylic acid CAS No. 82717-30-4

Decahydroisoquinoline-3-carboxylic acid

Cat. No. B3286447
CAS RN: 82717-30-4
M. Wt: 183.25 g/mol
InChI Key: NSENYWQRQUNUGD-UHFFFAOYSA-N
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Description

Decahydroisoquinoline-3-carboxylic acid is a chemical compound with several synonyms such as DECAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE . It is used in various research and development applications .


Synthesis Analysis

A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been prepared as potential N-methyl-D-aspartate receptor antagonists . The synthesis process involves the creation of many possible diastereomers of the decahydroisoquinoline nucleus to examine the spatial and steric requirements for affinity at the NMDA receptor . Another synthesis process has been described in a patent, providing a method for the synthesis of cis-decahydroisoquinoline-3-carboxylic acids .


Molecular Structure Analysis

The stereochemistry and conformations of two cis and two trans bridged isomers of decahydroisoquinoline-3(S)-carboxylic acid have been elucidated by NMR spectroscopy . A potent HIV proteinase inhibitor, Ro 31–8959, incorporating the (S,S,S) isomer of DHIQ has also been examined .


Chemical Reactions Analysis

Carboxylic acids, such as Decahydroisoquinoline-3-carboxylic acid, exhibit several types of reactions. These include reactions involving the O − H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

As a carboxylic acid, Decahydroisoquinoline-3-carboxylic acid exhibits strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .

Mechanism of Action

Decahydroisoquinoline-3-carboxylic acids have been used as potential N-methyl-D-aspartate receptor antagonists . They have been evaluated in vitro in both receptor binding assays and in a cortical wedge preparation to determine affinity, potency, and selectivity . They have also been evaluated in vivo for their ability to block NMDA-induced lethality in mice .

Safety and Hazards

Decahydroisoquinoline-3-carboxylic acid is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Decahydroisoquinoline-3-carboxylic acids show potential as neuroprotective agents for various CNS disorders due to their potent and selective NMDA receptor antagonist properties . They are among some of the most potent NMDA antagonists described thus far, and are excellent candidates for development as neuroprotective agents for a number of CNS disorders .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENYWQRQUNUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002859
Record name Decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroisoquinoline-3-carboxylic acid

CAS RN

82717-30-4
Record name Decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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